4-(1,1,2,2,2-Pentadeuterioethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride
CAS No.: 1173018-49-9
Cat. No.: VC0196660
Molecular Formula: C20H22NO3D5·HCl
Molecular Weight: 370.93
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1173018-49-9 |
---|---|
Molecular Formula | C20H22NO3D5·HCl |
Molecular Weight | 370.93 |
IUPAC Name | 4-(1,1,2,2,2-pentadeuterioethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |
Standard InChI | InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H/i1D3,2D2; |
SMILES | CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Chemical Properties and Structure
Basic Identification and Properties
4-(1,1,2,2,2-Pentadeuterioethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride is a complex organic compound classified as a pharmaceutical impurity related to oxybutynin, which is primarily used for treating overactive bladder and other urinary disorders. This compound is characterized by its deuterated ethylamino moieties, which distinguish it from standard oxybutynin derivatives and provide unique properties for research applications.
The compound's basic properties are summarized in the following table:
Property | Value |
---|---|
CAS Number | 1173018-49-9 |
Molecular Formula | C20H22NO3D5·HCl |
Molecular Weight | 370.93 g/mol |
IUPAC Name | 4-(1,1,2,2,2-pentadeuterioethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |
Standard InChI | InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H/i1D3,2D2; |
Related CAS | 81039-77-2 (unlabelled) |
Synonyms | Rac Desethyl Oxybutynin-d5 Hydrochloride; N-Desethyl Oxybutynin D5 Hydrochloride |
Purity | > 95% |
Structural Features
The compound possesses several distinctive structural features that contribute to its pharmaceutical significance. The molecule contains:
-
A deuterated ethylamino group (C2D5NH-) where five hydrogen atoms are replaced with deuterium atoms
-
A but-2-ynyl group featuring a triple bond
-
A 2-cyclohexyl-2-hydroxy-2-phenylacetate moiety
-
A hydrochloride salt form
This unique structure, particularly the deuterium labeling, makes the compound valuable for tracking metabolic pathways and studying pharmacokinetics of related compounds. The deuteration specifically at the ethyl group positions (1,1,2,2,2) allows researchers to distinguish this molecule from non-deuterated analogues during analytical investigations.
Pharmacological Significance
Relationship to Oxybutynin
4-(1,1,2,2,2-Pentadeuterioethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride is structurally related to oxybutynin, a well-established medication used in the treatment of overactive bladder syndrome. This relationship makes the compound particularly valuable for understanding the pharmacological properties and metabolic pathways of oxybutynin.
The compound represents a deuterated form of desethyl oxybutynin, which is an active metabolite of oxybutynin. The deuteration provides a unique tool for tracing the metabolic fate of oxybutynin in biological systems, as the deuterium atoms serve as stable isotopic markers that can be detected using mass spectrometry and other analytical techniques.
Mechanism of Action
Compounds related to oxybutynin, including this deuterated analogue, typically function by antagonizing muscarinic acetylcholine receptors. This pharmacological action leads to:
-
Decreased bladder contractions
-
Increased bladder capacity
-
Reduced urinary frequency and urgency
The deuterated form of this compound may exhibit altered pharmacokinetics compared to its non-deuterated counterpart due to differences in metabolic pathways influenced by isotopic substitution. The "deuterium effect" can potentially lead to:
-
Modified rates of metabolism
-
Altered drug-enzyme interactions
-
Different half-life profiles
-
Potentially improved therapeutic indices
Research Applications
Pharmacokinetic Studies
The primary application of 4-(1,1,2,2,2-Pentadeuterioethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride is in pharmacokinetic studies related to urinary system medications. The deuterium labeling enables researchers to:
-
Track the absorption, distribution, metabolism, and excretion (ADME) profiles of oxybutynin and related compounds
-
Distinguish between parent compounds and metabolites in complex biological matrices
-
Determine metabolic pathways with greater precision
-
Quantify the relative contributions of different metabolic routes
These capabilities make the compound an invaluable tool in drug development research, particularly for medications targeting urological conditions.
Isotopic Labeling Applications
Beyond pharmacokinetics, the compound serves important functions in various isotopic labeling studies. Researchers utilize the deuterated compound to:
-
Develop and validate analytical methods for detecting oxybutynin and its metabolites
-
Create internal standards for quantitative analysis
-
Study the impact of deuteration on drug metabolism and pharmacological activity
-
Investigate potential metabolic drug interactions
The strategic placement of deuterium atoms in the ethylamino moiety allows for targeted investigation of specific metabolic transformations, making this compound particularly useful for mechanistic studies.
Analytical Chemistry Applications
In analytical chemistry, 4-(1,1,2,2,2-Pentadeuterioethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride serves as:
-
A reference standard for method development
-
An internal standard for mass spectrometric analysis
-
A tool for validating pharmaceutical quality control procedures
The high purity (>95%) of commercially available preparations makes this compound suitable for these analytical applications.
Comparison with Related Compounds
Relationship to Non-Deuterated Analogues
4-(1,1,2,2,2-Pentadeuterioethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride can be compared with its non-deuterated counterpart (CAS: 81039-77-2). Key differences include:
-
Mass difference of 5 atomic mass units due to deuterium substitution
-
Potentially altered hydrogen bonding characteristics
-
Modified metabolic stability due to the kinetic isotope effect
-
Different chromatographic retention times in certain analytical systems
These differences, while subtle in terms of chemical structure, can significantly impact the compound's behavior in biological systems and analytical applications.
Comparison with Parent Drug Oxybutynin
When compared to oxybutynin, this compound differs in several important aspects:
-
It lacks one ethyl group (desethyl derivative)
-
It contains deuterium labeling
-
It may exhibit different pharmacokinetic properties
-
It serves primarily as a research tool rather than a therapeutic agent
These distinctions highlight the specialized role of 4-(1,1,2,2,2-Pentadeuterioethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride in pharmaceutical research rather than direct clinical application.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume